molecular formula C19H14FN3O B11490864 [1,2,4]Oxadiazole, 5-(2-fluorobenzyl)-3-(4-pyrrol-1-ylphenyl)-

[1,2,4]Oxadiazole, 5-(2-fluorobenzyl)-3-(4-pyrrol-1-ylphenyl)-

Cat. No.: B11490864
M. Wt: 319.3 g/mol
InChI Key: PCBGFYHVPRQMSP-UHFFFAOYSA-N
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Description

[1,2,4]Oxadiazole, 5-(2-fluorobenzyl)-3-(4-pyrrol-1-ylphenyl)- is a heterocyclic compound that features a five-membered ring containing one oxygen and two nitrogen atoms. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the 2-fluorobenzyl and 4-pyrrol-1-ylphenyl groups enhances its chemical properties, making it a valuable compound for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,2,4]Oxadiazole, 5-(2-fluorobenzyl)-3-(4-pyrrol-1-ylphenyl)- typically involves the cyclization of appropriate precursors. One common method includes the reaction of benzaldehyde derivatives with amidoximes in the presence of carbonyl diimidazole (CDI) in toluene . The reaction conditions often require heating to facilitate the formation of the oxadiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

[1,2,4]Oxadiazole, 5-(2-fluorobenzyl)-3-(4-pyrrol-1-ylphenyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [1,2,4]Oxadiazole, 5-(2-fluorobenzyl)-3-(4-pyrrol-1-ylphenyl)- involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects. For example, its anticancer activity may involve the inhibition of enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

  • 1,2,3-Oxadiazole
  • 1,2,5-Oxadiazole
  • 1,3,4-Oxadiazole

Comparison:

The uniqueness of [1,2,4]Oxadiazole, 5-(2-fluorobenzyl)-3-(4-pyrrol-1-ylphenyl)- lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H14FN3O

Molecular Weight

319.3 g/mol

IUPAC Name

5-[(2-fluorophenyl)methyl]-3-(4-pyrrol-1-ylphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C19H14FN3O/c20-17-6-2-1-5-15(17)13-18-21-19(22-24-18)14-7-9-16(10-8-14)23-11-3-4-12-23/h1-12H,13H2

InChI Key

PCBGFYHVPRQMSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=C(C=C3)N4C=CC=C4)F

Origin of Product

United States

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